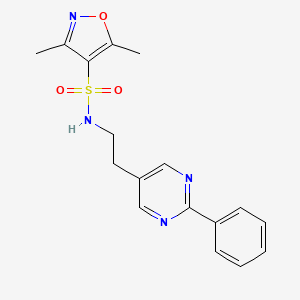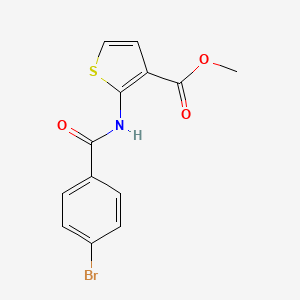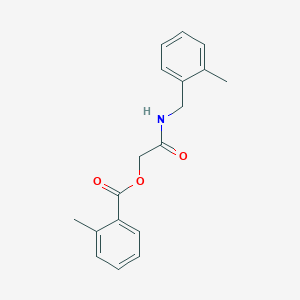
3-((4-chlorophenyl)thio)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-((4-chlorophenyl)thio)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide” is a complex organic molecule. It contains several functional groups including a thioether (R-S-R’), an oxadiazole ring (a five-membered ring containing two carbons, two nitrogens, and one oxygen), and an amide group (CONR2). The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be influenced by the electronic properties of its functional groups. For example, the electron-withdrawing chloro group on the phenyl ring could influence the electronic distribution in the molecule, potentially affecting its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group could enhance its solubility in polar solvents .科学的研究の応用
Antimicrobial and Antifungal Activities
Compounds with structures similar to the specified molecule have been synthesized and evaluated for their antimicrobial and antifungal activities. Studies demonstrate that certain derivatives exhibit significant antibacterial and antifungal effects, highlighting their potential as leads for developing new antimicrobial agents (Viji et al., 2020), (Liu et al., 2022). These findings are crucial for addressing the rising challenge of antibiotic resistance.
Anticancer Activity
Research into the anticancer potential of related compounds has shown promising results. For example, certain derivatives were found to exhibit cytotoxic effects against various cancer cell lines, indicating their potential utility in cancer therapy. This includes studies on compounds with antioxidant properties and their effects on glioblastoma and breast cancer cell lines, offering insights into novel therapeutic strategies for these malignancies (Tumosienė et al., 2020).
Enzyme Inhibition
Several studies have focused on the enzyme inhibition capabilities of compounds structurally related to the specified molecule, particularly in the context of treating diseases like Alzheimer's. The inhibition of enzymes such as acetylcholinesterase (AChE) and lipoxygenase (LOX) has been explored, suggesting these compounds' potential in developing treatments for neurodegenerative and inflammatory conditions (Rehman et al., 2018).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S/c1-24-14-4-2-3-12(11-14)17-21-22-18(25-17)20-16(23)9-10-26-15-7-5-13(19)6-8-15/h2-8,11H,9-10H2,1H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGXSTKRLDUANN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)CCSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)sulfanyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(p-tolyl)oxalamide](/img/structure/B2976718.png)
![3-benzyl-5-(3-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2976720.png)

![Ethyl 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetate](/img/structure/B2976723.png)

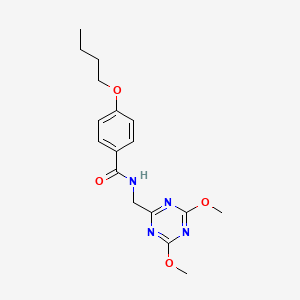
![4-fluoro-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2976726.png)
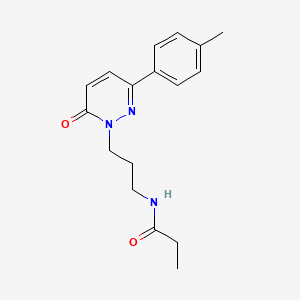

![2-[[7-(2-Hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxopurin-8-yl]amino]-3-phenylpropanoic acid](/img/no-structure.png)
